N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14998729
InChI: InChI=1S/C19H20N2O5S/c1-11-17(18(22)20-10-13-6-5-7-26-13)27-19(21-11)12-8-14(23-2)16(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.4 g/mol

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14998729

Molecular Formula: C19H20N2O5S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C19H20N2O5S
Molecular Weight 388.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H20N2O5S/c1-11-17(18(22)20-10-13-6-5-7-26-13)27-19(21-11)12-8-14(23-2)16(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22)
Standard InChI Key RIQIWHPJIQNPCI-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3

Introduction

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique molecular structure, which integrates a thiazole ring substituted with a furan moiety and a trimethoxyphenyl group. Such structural features make it a candidate of interest in medicinal chemistry for potential pharmacological applications.

Molecular Formula and Key Features

  • Molecular Formula: C17H18N2O4S

  • Key Functional Groups:

    • Thiazole ring: Known for its bioactivity in various pharmaceutical agents.

    • Trimethoxyphenyl group: Commonly associated with enhanced lipophilicity and potential biological activity.

    • Furylmethyl substituent: Contributes to the compound's aromaticity and potential reactivity.

Synthesis

The synthesis of N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. A general pathway includes:

  • Formation of the thiazole ring: Reacting a suitable thiourea derivative with α-haloketones.

  • Introduction of the trimethoxyphenyl group: Employing electrophilic aromatic substitution or coupling reactions.

  • Attachment of the furan moiety: Using nucleophilic substitution or condensation reactions.

The synthetic route requires careful optimization of reaction conditions (e.g., temperature, solvent choice) to achieve high yields and purity.

Potential Applications

  • Anticancer Activity:

    • Structural analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7 cells .

    • The presence of the thiazole ring and trimethoxyphenyl group enhances its interaction with biological targets like enzymes or receptors.

  • Antimicrobial Properties:

    • Compounds with similar thiazole frameworks exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .

    • The furan moiety may contribute to binding interactions with microbial enzymes.

  • Anti-inflammatory Potential:

    • Molecular docking studies on related compounds suggest inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), indicating potential anti-inflammatory properties .

Analytical Characterization

The compound is typically characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides detailed information about hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (LC-MS):

    • Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbonyls and aromatic rings.

Challenges and Future Research Directions

  • Optimization of Biological Activity:

    • Structural modifications could enhance selectivity toward specific biological targets.

    • Exploration of additional substituents on the thiazole or phenyl rings may improve efficacy.

  • Pharmacokinetics and Toxicology:

    • Studies are needed to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Synthetic Scalability:

    • Developing cost-effective and environmentally friendly synthetic routes is critical for large-scale production.

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